![molecular formula C24H20O5 B14627143 Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 57374-14-8](/img/structure/B14627143.png)
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is a complex organic compound that features both acetic acid and anthracene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate typically involves the esterification of 10-hydroxyanthracene-9-carboxylic acid with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl acetate: Similar ester structure but lacks the anthracene moiety.
Anthracene derivatives: Compounds like anthraquinone share the anthracene core but differ in functional groups.
Uniqueness
Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its combination of acetic acid and anthracene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
57374-14-8 |
|---|---|
Molekularformel |
C24H20O5 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16O3.C2H4O2/c1-14(23)25-16-12-10-15(11-13-16)21-17-6-2-4-8-19(17)22(24)20-9-5-3-7-18(20)21;1-2(3)4/h2-13,24H,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
KBALURPIGLAKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
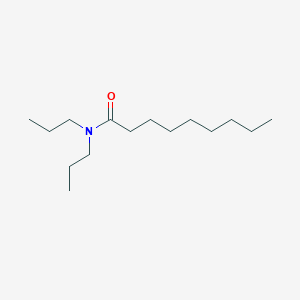
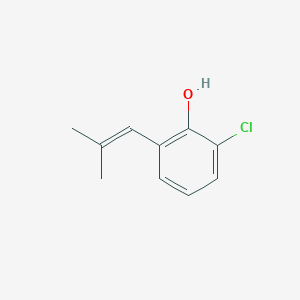



![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
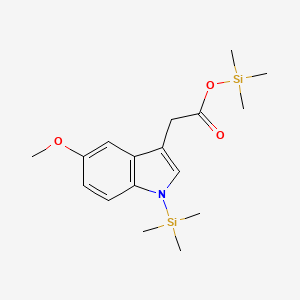

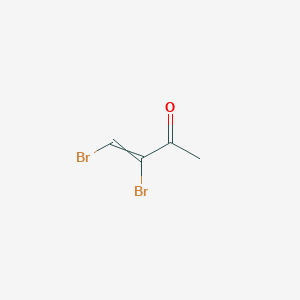
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
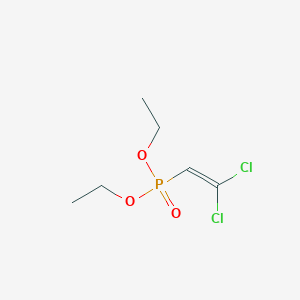
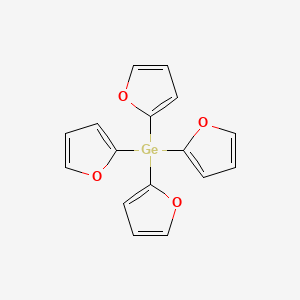
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
